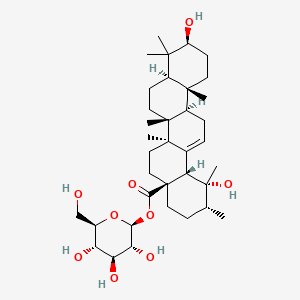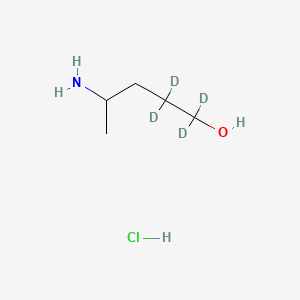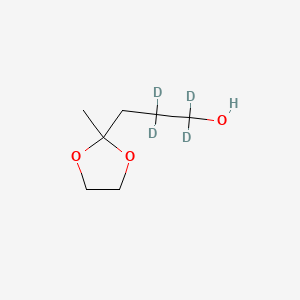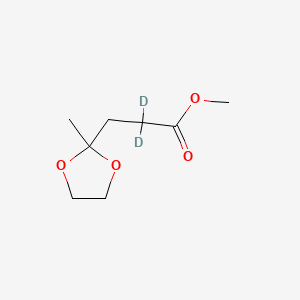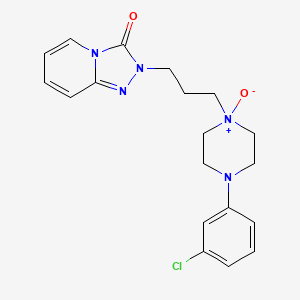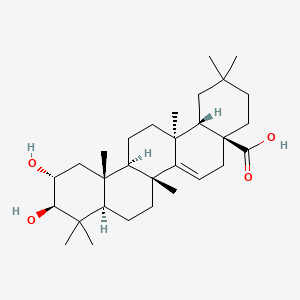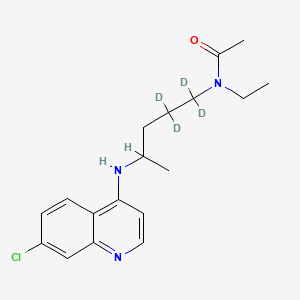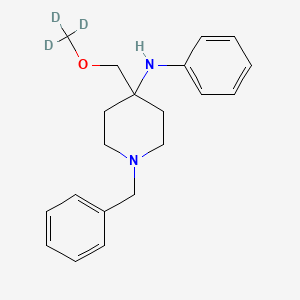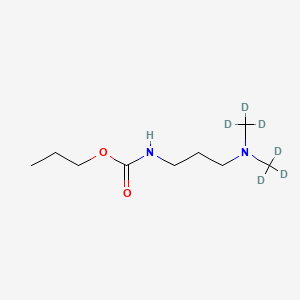
Propamocarb-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propamocarb-d6 (PM-d6) is an organic compound that has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. This compound is a derivative of propamocarb hydrochloride, which is an herbicide used in agriculture. PM-d6 has been found to have a variety of biochemical and physiological effects, and it has been used in laboratory experiments to study the effects of various compounds on biological systems.
Scientific Research Applications
Propamocarb-d6 has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used to study the effects of various compounds on biological systems, as well as to study the effects of environmental toxins on plants and animals. In addition, Propamocarb-d6 has been used in laboratory experiments to study the effects of various drugs on the central nervous system.
Mechanism of Action
Propamocarb-d6 has been found to have a variety of biochemical and physiological effects. In particular, it has been found to act as an inhibitor of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine. In addition, Propamocarb-d6 has been found to act as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Propamocarb-d6 has been found to have a variety of biochemical and physiological effects. In particular, it has been found to act as an inhibitor of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine. In addition, Propamocarb-d6 has been found to act as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes. Furthermore, Propamocarb-d6 has been found to have an inhibitory effect on the growth of certain bacteria and fungi, as well as an inhibitory effect on the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The use of Propamocarb-d6 in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable and has a long shelf life. Finally, it is relatively non-toxic and can be used in a variety of experiments. However, there are some limitations to the use of Propamocarb-d6 in laboratory experiments. For example, it is not suitable for use in experiments involving high concentrations of other compounds, as it may interfere with the results.
Future Directions
There are a variety of potential future directions for the use of Propamocarb-d6 in scientific research. For example, further research could be conducted to explore the effects of Propamocarb-d6 on different types of cells and organisms. In addition, Propamocarb-d6 could be used to study the effects of various compounds on the central nervous system. Furthermore, Propamocarb-d6 could be used to study the effects of environmental toxins on plants and animals. Finally, Propamocarb-d6 could be used to study the effects of various drugs on the central nervous system.
Synthesis Methods
Propamocarb-d6 is synthesized from propamocarb hydrochloride using a reaction with sodium hydride and dimethylformamide (DMF). This reaction results in the formation of a hydroxymethyl derivative of propamocarb hydrochloride, which is then converted to Propamocarb-d6 by hydrolysis.
properties
IUPAC Name |
propyl N-[3-[bis(trideuteriomethyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLDXDUQPOXNW-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)OCCC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propamocarb-d6 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

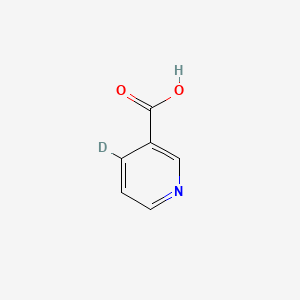
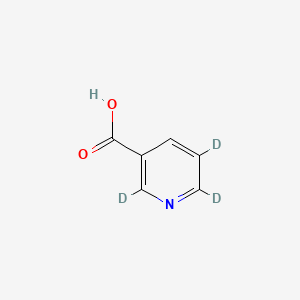
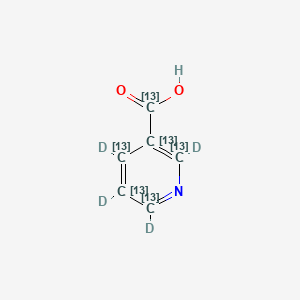
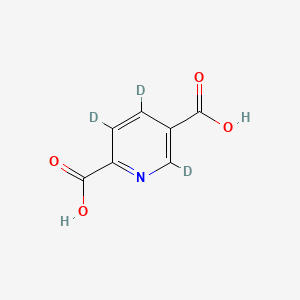
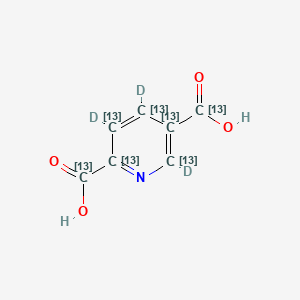
![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
